2-bromo-2-(4-bromophenyl)acetonitrile
Overview
Description
2-Bromo-2-(4-bromophenyl)acetonitrile is an organic compound with the molecular formula C8H5Br2N. It is a derivative of acetonitrile, where two bromine atoms are substituted at the 2-position and the 4-position of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-2-(4-bromophenyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of 4-bromobenzyl bromide with sodium cyanide in the presence of a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-(4-bromophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium cyanide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Substitution: Products include various substituted acetonitriles depending on the nucleophile used.
Reduction: Major products include amines and other reduced forms of the original compound.
Scientific Research Applications
2-Bromo-2-(4-bromophenyl)acetonitrile is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-2-(4-bromophenyl)acetonitrile involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In reduction reactions, it undergoes electron transfer processes to form reduced products .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylacetonitrile: Similar in structure but lacks the additional bromine atom at the 4-position.
4-Bromophenylacetonitrile: Similar but with the bromine atom only at the 4-position.
Bromoacetonitrile: A simpler compound with a single bromine atom.
Uniqueness
2-Bromo-2-(4-bromophenyl)acetonitrile is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The dual bromine substitution allows for more diverse chemical transformations compared to its simpler analogs .
Properties
IUPAC Name |
2-bromo-2-(4-bromophenyl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBJAUMNUCTIDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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